(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide is an organic compound characterized by the presence of a chloro-substituted benzodioxole ring, a cyano group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Chlorination: The benzodioxole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Cyanoprop-2-enethioamide Moiety: This step involves the reaction of the chlorinated benzodioxole with a suitable cyano and thioamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The chloro group on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide involves interactions with specific molecular targets, such as enzymes or receptors. The cyano and thioamide groups are key functional groups that can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide: Similar structure but with an amide group instead of a thioamide group.
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioester: Similar structure but with a thioester group instead of a thioamide group.
Uniqueness
Functional Groups: The presence of both a cyano group and a thioamide group makes (Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-10-9(15-5-16-10)2-6(8)1-7(4-13)11(14)17/h1-3H,5H2,(H2,14,17)/b7-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOOERRQQOZEN-XFSBKJJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.